2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
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Overview
Description
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxamide is a chemical compound with a complex structure that includes an amino group, a carbonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor molecule in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The amino and carbonyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines or alcohols.
Scientific Research Applications
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- 2-amino-4-oxo-5-methyl-4,5-dihydro-1H-pyrrole-3-carboxamide
- 2-amino-4-oxo-5-ethyl-4,5-dihydro-1H-pyrrole-3-carboxamide
Uniqueness
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific structural features, such as the isopropyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-propan-2-yl-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C8H13N3O2/c1-3(2)5-6(12)4(8(10)13)7(9)11-5/h3,5,12H,1-2H3,(H2,9,11)(H2,10,13) |
InChI Key |
NMAPNWJCFVJOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=C(C(=N1)N)C(=O)N)O |
Origin of Product |
United States |
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